molecular formula C23H26N4O6S2 B1672968 3,4-diMethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonaMide CAS No. 1008119-83-2

3,4-diMethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonaMide

Cat. No.: B1672968
CAS No.: 1008119-83-2
M. Wt: 518.6 g/mol
InChI Key: AOZLMMDVJOGGEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JM-6 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but typically involves the following steps:

    Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of JM-6.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of JM-6 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions: JM-6 undergoes various types of chemical reactions, including:

    Oxidation: JM-6 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on JM-6.

    Substitution: Substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of JM-6 with different chemical properties.

Scientific Research Applications

JM-6 has a wide range of scientific research applications, including:

    Chemistry: JM-6 is used as a research tool to study the inhibition of kynurenine 3-monooxygenase and its effects on kynurenic acid levels.

    Biology: The compound is used to investigate the biological pathways involved in neuroprotection and the role of kynurenic acid in the brain.

    Medicine: JM-6 is studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.

    Industry: While primarily used in research, JM-6 could potentially be developed into a therapeutic agent for clinical use in the future.

Mechanism of Action

JM-6 exerts its effects by inhibiting kynurenine 3-monooxygenase, an enzyme involved in the kynurenine pathway. This inhibition leads to an increase in kynurenic acid levels and a reduction in extracellular glutamate in the brain . The molecular targets of JM-6 include kynurenine 3-monooxygenase and the downstream pathways affected by changes in kynurenic acid and glutamate levels.

Comparison with Similar Compounds

    Ro-61-8048: Another inhibitor of kynurenine 3-monooxygenase, but with different potency and pharmacokinetic properties.

    Kynurenic Acid: A naturally occurring compound in the kynurenine pathway with neuroprotective properties.

Uniqueness of JM-6: JM-6 is unique in its specific inhibition of kynurenine 3-monooxygenase and its ability to modulate kynurenic acid and glutamate levels in the brain. This makes it a valuable tool for studying the kynurenine pathway and its role in neurodegenerative diseases.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-32-19-10-9-18(14-20(19)33-2)35(30,31)25-23-24-22(16-7-6-8-17(13-16)27(28)29)21(34-23)15-26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLMMDVJOGGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)CN3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123367
Record name 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008119-83-2
Record name 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008119-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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